

3-(2-Piperidyl)-1-propanol Hydrochloride chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Piperidyl)-1-propanol
Hydrochloride

Cat. No.: B1357743

[Get Quote](#)

An In-Depth Technical Guide to **3-(2-Piperidyl)-1-propanol Hydrochloride**

Abstract

This technical guide provides a comprehensive overview of **3-(2-Piperidyl)-1-propanol Hydrochloride** (CAS No: 90226-88-3), a heterocyclic building block of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. The document elucidates the compound's core chemical identity, including its structure and physicochemical properties. Furthermore, it presents an illustrative synthetic pathway, discusses key analytical characterization techniques, and explores its applications as a pivotal intermediate in the synthesis of biologically active molecules, particularly those targeting the central nervous system. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.

Compound Identification and Chemical Properties

A thorough understanding of a chemical's fundamental properties is the cornerstone of its effective application in research and development. This section details the identity and key characteristics of **3-(2-Piperidyl)-1-propanol Hydrochloride**.

Chemical Structure

The molecule consists of a piperidine ring substituted at the 2-position with a propan-1-ol chain. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for reaction chemistry and formulation.

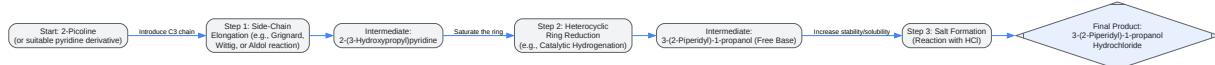
Caption: Chemical Structure of **3-(2-Piperidyl)-1-propanol Hydrochloride**.

CAS Number and Nomenclature

- Compound Name: **3-(2-Piperidyl)-1-propanol Hydrochloride**
- Synonyms: 3-(2-piperidinyl)-1-propanol hydrochloride[1]
- CAS Number: 90226-88-3[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties critical for experimental design, including reaction setup and purification strategies.


Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₈ ClNO	[1]
Molecular Weight	179.69 g/mol	[3]
Purity	Typically ≥95%	
Appearance	Solid powder (Typical)	[4]
Storage Temperature	Store at 0-8 °C or Room Temperature, dry	[3]
InChI Key	KAYHGTJWECNNBL-UHFFFAOYSA-N	

Illustrative Synthesis and Characterization

While multiple synthetic routes may exist, the following represents a logical and common strategy for the preparation of 2-substituted piperidine derivatives. This approach is chosen for its reliability and the commonality of its reaction mechanisms in modern organic chemistry.

Conceptual Synthesis Workflow

The synthesis of **3-(2-Piperidyl)-1-propanol Hydrochloride** can be conceptually approached via a multi-step process. The rationale begins with a readily available pyridine precursor, which undergoes side-chain functionalization followed by reduction of the aromatic ring to the desired piperidine structure. The final step involves hydrochloride salt formation. This workflow is designed to control regioselectivity and functional group tolerance.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound.

Illustrative Synthetic Protocol

Disclaimer: This protocol is illustrative and for educational purposes. All laboratory work should be conducted by trained professionals with appropriate safety measures.

- Step 1: Synthesis of 2-(3-Hydroxypropyl)pyridine.
 - To a solution of 2-picoline in dry THF under an inert atmosphere (N_2), slowly add a stoichiometric equivalent of a strong base like n-butyllithium at $-78\text{ }^\circ C$ to deprotonate the methyl group.
 - After stirring for 30 minutes, add ethylene oxide. The reaction is allowed to warm to room temperature and stirred overnight.
 - Quench the reaction carefully with saturated aqueous NH_4Cl solution.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product via column chromatography to yield the intermediate alcohol.
- Causality: The strong base selectively deprotonates the most acidic protons on the methyl group adjacent to the electron-withdrawing pyridine ring, creating a nucleophile that attacks the electrophilic ethylene oxide, thereby elongating the chain by two carbons and introducing a terminal alcohol.
- Step 2: Reduction of 2-(3-Hydroxypropyl)pyridine to 3-(2-Piperidyl)-1-propanol.
 - Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or acetic acid.
 - Add a hydrogenation catalyst, such as Platinum(IV) oxide (Adam's catalyst).
 - Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).
 - Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.
 - Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
 - Concentrate the filtrate under reduced pressure to obtain the free base of the target compound.
 - Causality: Catalytic hydrogenation is a standard and effective method for reducing the aromatic pyridine ring to a saturated piperidine ring without affecting the alcohol functional group. Acetic acid can serve as a solvent that protonates the ring nitrogen, facilitating the reduction.
- Step 3: Formation of **3-(2-Piperidyl)-1-propanol Hydrochloride**.
 - Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
 - Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

- The hydrochloride salt will precipitate out of the solution.
- Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
- Causality: The basic nitrogen of the piperidine ring readily reacts with hydrochloric acid in an acid-base reaction to form the stable, often crystalline, hydrochloride salt.

Applications in Research and Drug Development

3-(2-Piperidyl)-1-propanol Hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and intermediate.

- Heterocyclic Building Block: The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound provides a pre-formed piperidine ring with a reactive hydroxyl group, allowing for further chemical elaboration.
- CNS Drug Discovery: Its structure is valuable for developing molecules that target the central nervous system. The piperidine moiety can interact with various receptors and transporters, and the overall lipophilicity and structure are conducive to crossing the blood-brain barrier. It is used as a precursor in the synthesis of potential antidepressants, anxiolytics, and antipsychotics.^[3]
- Organic Synthesis Intermediate: The terminal alcohol provides a handle for various transformations, including esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution, making it a versatile intermediate for creating diverse chemical libraries.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate. This compound is intended for research and development use only.^[2]

Hazard Identification

The following is a summary of hazard information derived from available Safety Data Sheets (SDS).

Hazard Type	GHS Classification & Statements	Pictogram	Source(s)
Skin Irritation	H315: Causes skin irritation.	GHS07	
Eye Irritation	H319: Causes serious eye irritation.	GHS07	
Respiratory Irrit.	H335: May cause respiratory irritation.	GHS07	

Recommended Handling Procedures

- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[2]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2][5]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Spills: In case of a spill, contain the material and clean up using appropriate methods for solid chemical spills, avoiding dust generation.

Storage Conditions

- Container: Store in a tightly closed container.[2]
- Environment: Keep in a dry, cool, and well-ventilated place.[2]
- Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[2][4]

Conclusion

3-(2-Piperidyl)-1-propanol Hydrochloride is a valuable chemical intermediate with a well-defined structure and set of properties. Its utility is primarily centered on its role as a versatile building block in the synthesis of more complex molecules, particularly within the

pharmaceutical industry for the development of CNS-active agents. The synthetic pathways to access this compound are based on established organic chemistry principles, and its handling requires standard laboratory precautions. This guide provides the foundational technical knowledge for scientists and researchers to effectively and safely incorporate this compound into their development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-(2-Piperidyl)-1-propanol Hydrochloride [myskinrecipes.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. lgcstandards.com [lgcstandards.com]
- To cite this document: BenchChem. [3-(2-Piperidyl)-1-propanol Hydrochloride chemical structure and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357743#3-2-piperidyl-1-propanol-hydrochloride-chemical-structure-and-cas-number\]](https://www.benchchem.com/product/b1357743#3-2-piperidyl-1-propanol-hydrochloride-chemical-structure-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com